molecular formula C10H8N4O3 B7837371 7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B7837371
M. Wt: 232.20 g/mol
InChI Key: LLZYQEHKFIYRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” is a chemical substance cataloged in the PubChem database. This compound is utilized in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” are also not explicitly documented. Typically, such compounds are synthesized in controlled laboratory environments before scaling up to industrial production, ensuring purity and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound “7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” undergoes various types of chemical reactions, including but not limited to:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

The compound “7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions.

    Biology: Employed in studies involving biochemical pathways and molecular interactions.

    Medicine: Investigated for potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of specialized materials or as a component in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” include other chemical substances with comparable structures and properties. These compounds may share similar reactivity and applications but differ in specific molecular details .

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that make it suitable for particular scientific research applications. Its distinct reactivity and interactions with molecular targets set it apart from other similar compounds .

Properties

IUPAC Name

7-(furan-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-9(16)6-4-7(8-2-1-3-17-8)14-10(13-6)11-5-12-14/h1-5,7H,(H,15,16)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZYQEHKFIYRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C=C(N=C3N2NC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2C=C(N=C3N2NC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.